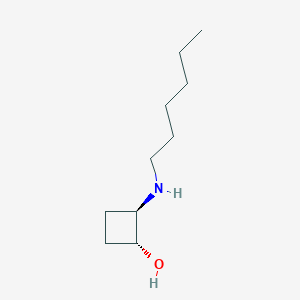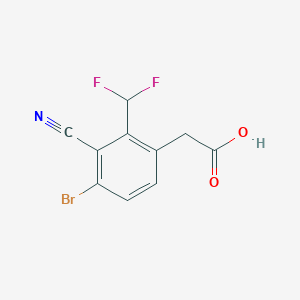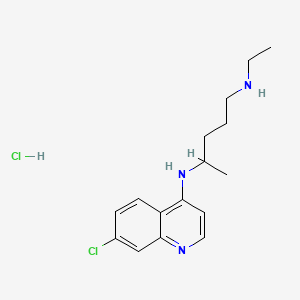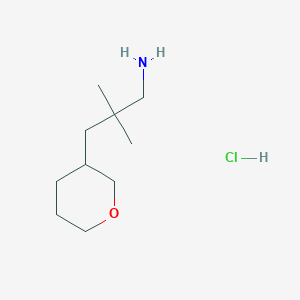
2-Bromopropane-1,1,1-d3
Vue d'ensemble
Description
“2-Bromopropane-1,1,1-d3” is a chemical compound . It is used for introducing the isopropyl functional group in organic synthesis .
Synthesis Analysis
The synthesis of 2-Bromopropane can be achieved through an SN2 reaction. For instance, 2-naphthol/sodium hydroxide can react with butyl p-toluenesulfonate . Another method involves the dehydrohalogenation of 2-bromopropane .
Chemical Reactions Analysis
In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .
Physical And Chemical Properties Analysis
2-Bromopropane is a colorless liquid . It has a density of 1.3±0.1 g/cm³, a boiling point of 60.6±8.0 °C at 760 mmHg, and a vapor pressure of 205.0±0.1 mmHg at 25°C .
Applications De Recherche Scientifique
Homolytic Isomerization and Chemical Synthesis
2-Bromopropane undergoes homolytic isomerization under certain conditions, such as exposure to ultraviolet light, leading to the formation of isomers like 1,1,2-trichloro-3-bromopropene. This reaction showcases the reactivity of bromopropane derivatives under specific conditions and their potential utility in synthetic organic chemistry (Nesmeyanov et al., 1957). Additionally, 2-Bromopropane serves as an intermediate in the synthesis of various compounds, highlighting its role in the production of pharmaceuticals, dyes, and other organic chemicals (Boekelheide et al., 2004).
Spectroscopy and Molecular Studies
Spectroscopic studies on 2-Bromopropane have provided insights into its molecular structure, including the determination of nuclear quadrupole and spin-rotation coupling constants, dipole moments, and parameters of the torsional potential function (Meyer et al., 1992). These investigations are crucial for understanding the physical and chemical properties of bromopropane compounds, which can be applied in material science and molecular engineering.
Toxicology and Environmental Health
Although the request explicitly excludes drug-related information, it's notable that 2-Bromopropane has been studied for its toxicological effects, particularly in occupational health contexts. These studies have contributed to understanding the risks associated with exposure to bromopropanes and have informed safety guidelines and exposure limits in the workplace. For instance, research on the reproductive and hematopoietic toxicity of 2-Bromopropane in electronic workers has provided evidence of its hazards, leading to the evaluation of safer alternatives and protective measures in industries (Kim et al., 1996).
Mécanisme D'action
The mechanism of action for 2-Bromopropane involves the hydroxide ion acting as a base. It removes a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine. This results in the rearrangement of the electrons, expelling the bromine as a bromide ion and producing propene .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1,1,1-trideuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropane-1,1,1-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amino}propanenitrile](/img/structure/B1485316.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B1485319.png)


![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)

![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)

![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
![{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1485329.png)